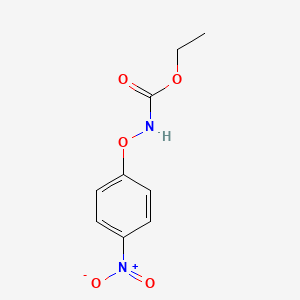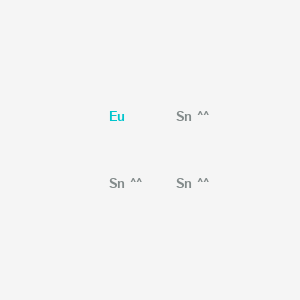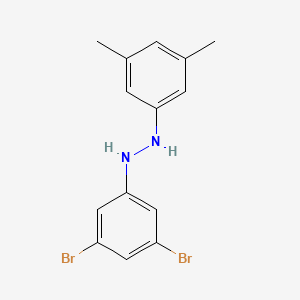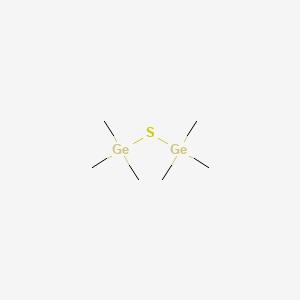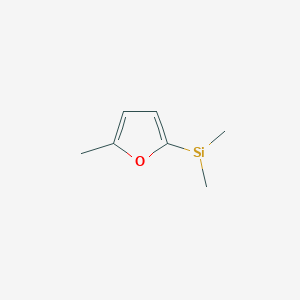
Dimethyl (5-methyl-2-furyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, 2-(dimethylsilyl)-5-methyl-: is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is notable for its unique structural modification, where a dimethylsilyl group is attached to the second carbon and a methyl group to the fifth carbon of the furan ring. This structural modification imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-(dimethylsilyl)-5-methyl- typically involves the introduction of the dimethylsilyl group and the methyl group onto the furan ring through a series of organic reactions. One common method involves the use of organosilicon reagents and catalysts to achieve the desired substitution on the furan ring. For instance, the reaction of furan with dimethylchlorosilane in the presence of a base such as triethylamine can yield the dimethylsilyl-substituted furan. Subsequent methylation at the fifth position can be achieved using methyl iodide and a strong base like sodium hydride .
Industrial Production Methods
Industrial production of Furan, 2-(dimethylsilyl)-5-methyl- may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Furan, 2-(dimethylsilyl)-5-methyl-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding furan oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The dimethylsilyl and methyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents like bromine, nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include furan oxides, reduced furans, and various substituted furan derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Furan, 2-(dimethylsilyl)-5-methyl-: finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mecanismo De Acción
The mechanism of action of Furan, 2-(dimethylsilyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The dimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and signaling pathways, contributing to its observed biological effects .
Comparación Con Compuestos Similares
Furan, 2-(dimethylsilyl)-5-methyl-: can be compared with other furan derivatives such as:
Furan, 2-methyl-: Lacks the dimethylsilyl group, resulting in different reactivity and applications.
Furan, 2-(trimethylsilyl)-5-methyl-: Similar structure but with a trimethylsilyl group, which may impart different chemical properties.
Furan, 2-(dimethylsilyl)-3-methyl-:
The unique combination of the dimethylsilyl and methyl groups in Furan, 2-(dimethylsilyl)-5-methyl- provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C7H11OSi |
|---|---|
Peso molecular |
139.25 g/mol |
InChI |
InChI=1S/C7H11OSi/c1-6-4-5-7(8-6)9(2)3/h4-5H,1-3H3 |
Clave InChI |
IBWBMCCLWADSMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


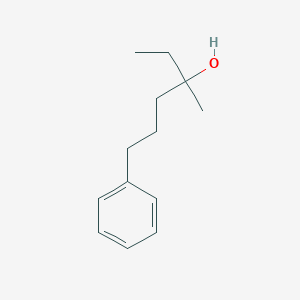
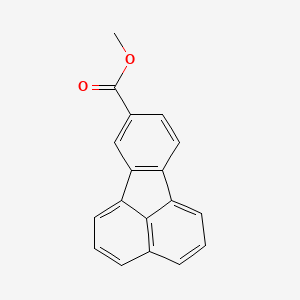
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
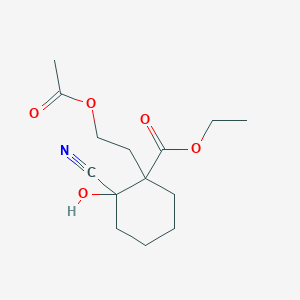
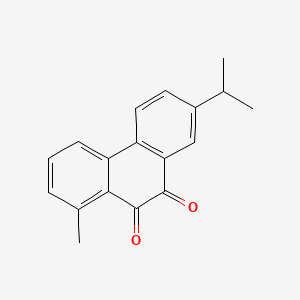
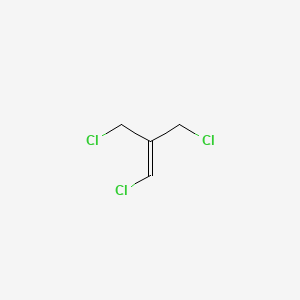
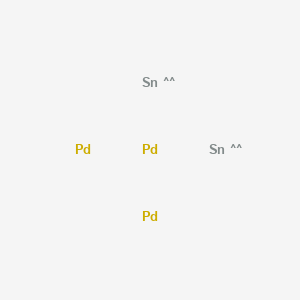
![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
